Thieno[2,3-b] vs. Thieno[3,2-b] Ring Fusion Topology: Impact on Biological Target Engagement
The thieno[2,3-b]azepine scaffold has been explicitly linked to dopamine D2 receptor affinity in BindingDB assays (ChEBML_61112), whereas the thieno[3,2-b]azepine scaffold is predominantly characterized as an arginine vasopressin (AVP) V1/V2 antagonist scaffold [1]. In the azecine-type dopamine ligand series, replacement of indole by thiophene in the [2,3-b] orientation retains measurable inhibitory activity at human cloned D1, D2L, and D5 receptors, while the [3,2-b] regioisomer shows distinct, reduced activity profiles [2]. This established target-class divergence means that a procurement decision between [2,3-b] and [3,2-b] scaffolds pre-determines which biological pathway the derived compound library will interrogate.
| Evidence Dimension | Primary biological target class associated with scaffold topology |
|---|---|
| Target Compound Data | [2,3-b] fusion: Dopamine D2 receptor binding (ChEBML_61112); thieno-azecine D1/D2/D5 inhibitory activity retained [2] |
| Comparator Or Baseline | [3,2-b] fusion: Arginine vasopressin V1/V2 receptor antagonism; potent combined V1/V2 antagonist (compound 1, JTV-605) selected for clinical development [1] |
| Quantified Difference | Qualitatively distinct primary target classes: dopamine receptor family vs. vasopressin receptor family. No cross-target overlap reported in the literature. |
| Conditions | BindingDB curated affinity data; human cloned D1, D2L, D5 calcium assay (J. Med. Chem. 2006, 49:760-769); rat liver V1 and kidney V2 radioligand binding assays |
Why This Matters
Selecting the [2,3-b] scaffold directs the derived library toward dopaminergic target space, which is irrelevant if the project requires vasopressin receptor modulation—procurement of the wrong regioisomer wastes entire synthesis campaigns.
- [1] Cho, H., et al. (2004). Synthesis and Structure−Activity Relationships of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine Derivatives: Novel Arginine Vasopressin Antagonists. Journal of Medicinal Chemistry, 47(1), 101-109. DOI: 10.1021/jm030287l. View Source
- [2] Schweikert, P.M., et al. (2006). Dopamine/serotonin receptor ligands. 10: SAR Studies on azecine-type dopamine receptor ligands by functional screening at human cloned D1, D2L, and D5 receptors with a microplate reader based calcium assay lead to a novel potent D1/D5 selective antagonist. Journal of Medicinal Chemistry, 49(2), 760-769. PubMed ID: 16420061. DOI: 10.1021/jm050846j. View Source
